5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride
Overview
Description
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride typically involves the following steps:
Thiazole Synthesis: The thiazole ring is formed through a condensation reaction between an appropriate amine and a carboxylic acid derivative.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a strong acid catalyst.
Methoxylation: The 4-methoxyphenyl group is added through a methylation reaction using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions involve replacing the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different aromatic structure.
2-(4-Methoxyphenyl)thiazole: A compound with a similar thiazole ring but without the chloromethyl group.
Uniqueness: 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride is unique due to its combination of the chloromethyl group and the 4-methoxyphenyl group on the thiazole ring. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,7H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUAVNIIWRBODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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